An In-Depth Technical Guide to 2-(Triethylstannyl)oxazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Triethylstannyl)oxazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant therapeutic properties.[1][2][3] Among the various functionalized oxazoles, 2-(triethylstannyl)oxazole has emerged as a versatile and powerful building block. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the efficient formation of carbon-carbon bonds.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 2-(triethylstannyl)oxazole, with a particular focus on its role in contemporary drug discovery and development.
Synthesis and Physicochemical Properties
The most common and efficient method for the synthesis of 2-(triethylstannyl)oxazole involves the deprotonation of oxazole at the C2 position using a strong base, followed by quenching with an electrophilic triethyltin species. A typical procedure involves the lithiation of oxazole with n-butyllithium at low temperatures, followed by the addition of triethyltin chloride.[6] This method is analogous to the synthesis of other 2-stannylated oxazoles, such as 2-(tributylstannyl)oxazole.[7]
Table 1: Physicochemical Properties of 2-(Triethylstannyl)oxazole
| Property | Value |
| Molecular Formula | C9H17NOSn |
| Molecular Weight | 273.94 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available; typically used in situ or purified by chromatography |
| Solubility | Soluble in common organic solvents (THF, diethyl ether, hexanes, dichloromethane) |
| Stability | Sensitive to moisture and strong acids. Should be stored under an inert atmosphere. |
Note: Experimental data for 2-(triethylstannyl)oxazole is not widely published. The data presented is based on analogous compounds and general principles of organotin chemistry.
Chemical Reactivity: A Focus on the Stille Coupling Reaction
The paramount reactivity of 2-(triethylstannyl)oxazole lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the C2 position of the oxazole ring and a variety of organic electrophiles.
The catalytic cycle of the Stille coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials:
-
2-(Triethylstannyl)oxazole
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Optional: Copper(I) iodide (co-catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the anhydrous solvent.
-
Reagent Addition: Add 2-(triethylstannyl)oxazole (1.1-1.5 eq) to the reaction mixture via syringe. If using a co-catalyst like CuI, it should be added with the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted oxazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organotin reagents and palladium catalysts are sensitive to air and moisture. An inert atmosphere is crucial to prevent degradation and ensure catalytic activity.
-
Anhydrous Solvents: Water can lead to side reactions, such as the hydrolysis of the organotin reagent and deactivation of the catalyst.
-
Excess Organotin Reagent: A slight excess of the 2-(triethylstannyl)oxazole is often used to ensure complete consumption of the electrophile.
-
Potassium Fluoride Wash: Aqueous KF is highly effective in precipitating the triethyltin halides as insoluble triethyltin fluoride, facilitating their removal from the reaction mixture.
Applications in Medicinal Chemistry and Drug Discovery
The ability to readily introduce the oxazole moiety into complex molecular scaffolds makes 2-(triethylstannyl)oxazole a valuable tool in drug discovery.[2][8] The oxazole ring is a bioisostere for esters and amides and is found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][3]
Caption: Role of 2-(triethylstannyl)oxazole in drug discovery.
The use of 2-(triethylstannyl)oxazole in the synthesis of complex natural products and their analogues further underscores its importance. For instance, the oxazole-containing macrolide antibiotic, virginiamycin M2, showcases the prevalence of this heterocycle in biologically active natural products. The ability to synthetically access and modify such structures is crucial for the development of new and improved therapeutics.
Conclusion
2-(Triethylstannyl)oxazole is a highly valuable and versatile reagent in modern organic synthesis. Its primary utility in Stille cross-coupling reactions provides a reliable and efficient method for the construction of 2-substituted oxazoles, which are important pharmacophores in a multitude of medicinally relevant molecules. The straightforward synthesis and predictable reactivity of this organotin compound, coupled with the biological significance of the oxazole ring, ensure its continued and expanding role in the fields of medicinal chemistry and drug development. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles grows, the strategic application of building blocks like 2-(triethylstannyl)oxazole will remain a key enabler of innovation.
References
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. Available at: [Link]
-
Synthesis of 2-trimethylsilyl oxazole. PrepChem.com. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals. Available at: [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link]
-
Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. ResearchGate. Available at: [Link]
-
1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. NIH. Available at: [Link]
-
Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed. Available at: [Link]
-
Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
